N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a chlorophenyl group, a diethylamino propyl group, a tetrahydro cyclopenta[d]pyrimidinone core, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The cyclopenta[d]pyrimidinone core is a common feature in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The compound contains several functional groups that could potentially react .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the diethylamino group could potentially make the compound basic .
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives related to the specified compound for their antimicrobial potential. For example, compounds exhibiting moderate to good activity against gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, were synthesized and assessed, highlighting the importance of substituents for enhancing hydrophobicity or steric bulk characteristics for antibacterial efficacy (Desai et al., 2008). Another study synthesized pyridines, pyrimidinones, and oxazinones as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Anticancer Applications
Compounds derived from or related to the given chemical structure have also shown promise in anticancer research. The synthesis and evaluation of analogues of aminopterin, a compound structurally related to the query, have revealed significant in vitro and in vivo anticancer activity, emphasizing the potential of these derivatives in cancer therapy (Su et al., 1986).
Heterocyclic Compound Synthesis
The compound and its analogues play a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Research has demonstrated the synthesis of novel heterocyclic structures with potential biological activities, including antimicrobial and CNS depressant properties (Abdel-Khalik et al., 2004).
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)12-7-13-27-19-11-6-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-5-8-16(23)14-17/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWNAUVNIAMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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